molecular formula C11H17Cl2N3 B13150012 6-Chloro-N-(4-methylpiperidin-4-yl)pyridin-2-amine hydrochloride

6-Chloro-N-(4-methylpiperidin-4-yl)pyridin-2-amine hydrochloride

Cat. No.: B13150012
M. Wt: 262.18 g/mol
InChI Key: VGBJTDQBNSNYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-(4-methylpiperidin-4-yl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C11H17Cl2N3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a piperidinyl group, and a pyridinyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(4-methylpiperidin-4-yl)pyridin-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridin-2-amine and 4-methylpiperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained at around 60-80°C.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(4-methylpiperidin-4-yl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

6-Chloro-N-(4-methylpiperidin-4-yl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(4-methylpiperidin-4-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(4-methylpiperidin-4-yl)pyridin-2-amine
  • 6-Chloro-N-(4-methylpiperidin-4-yl)pyridin-2-amine hydrobromide
  • 6-Chloro-N-(4-methylpiperidin-4-yl)pyridin-2-amine sulfate

Uniqueness

6-Chloro-N-(4-methylpiperidin-4-yl)pyridin-2-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C11H17Cl2N3

Molecular Weight

262.18 g/mol

IUPAC Name

6-chloro-N-(4-methylpiperidin-4-yl)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C11H16ClN3.ClH/c1-11(5-7-13-8-6-11)15-10-4-2-3-9(12)14-10;/h2-4,13H,5-8H2,1H3,(H,14,15);1H

InChI Key

VGBJTDQBNSNYCZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)NC2=NC(=CC=C2)Cl.Cl

Origin of Product

United States

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